Stearyl Stearate

Catalog No.
S578981
CAS No.
2778-96-3
M.F
C36H72O2
M. Wt
537.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearyl Stearate

CAS Number

2778-96-3

Product Name

Stearyl Stearate

IUPAC Name

octadecyl octadecanoate

Molecular Formula

C36H72O2

Molecular Weight

537.0 g/mol

InChI

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3

InChI Key

NKBWPOSQERPBFI-UHFFFAOYSA-N

SMILES

Array

Synonyms

octadecanoic acid octadecyl ester, octadecyl octadecanoate, octadecyl stearate, stearic acid octadecyl ester

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC

The exact mass of the compound Stearyl stearate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Stearic Acids - Stearates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Stearyl Stearate is a high-purity, plant-derived wax ester synthesized from stearyl alcohol and stearic acid [1]. As a long-chain (C36) saturated ester, it functions as a versatile emollient, thickener, and structuring agent in a wide range of cosmetic, pharmaceutical, and industrial applications [REFS-2, 3]. Its primary role in formulations is to build viscosity, provide a distinct crystalline structure to oil phases, and impart a rich, non-greasy skin feel, making it a key component in products requiring controlled texture and thermal stability [4].

Replacing high-purity Stearyl Stearate with a simple blend of its precursors—stearic acid and stearyl alcohol—or with other common structuring agents like paraffin wax is a critical formulation error. Such substitutions fail to replicate its precise thermal behavior, crystalline network formation, and rheological impact [1]. A blend of precursors exhibits complex, lower-temperature eutectic melting behavior rather than a sharp, predictable transition, compromising thermal stability [2]. Similarly, substituting with hydrocarbon waxes or different chain-length esters fundamentally alters the crystal microstructure, which dictates key performance attributes like oil binding, hardness, and final product texture [3].

Evidence 1: Defined High-Temperature Melting Point Ensures Formulation Stability Over Precursor Blends

High-purity Stearyl Stearate exhibits a sharp, well-defined melting point, typically reported between 61-66°C [1]. This is significantly higher and more predictable than its individual precursors, stearic acid (melting onset ~55.6°C) and stearyl alcohol (melting onset ~56.3°C) [2]. Critically, mixtures of the precursors do not simply average these values; they can form eutectic systems that begin melting at even lower temperatures (~51°C), creating a broad and undesirable melting range that compromises the structural integrity and thermal stability of a finished product [2].

Evidence DimensionMelting Point / Onset of Melting (°C)
Target Compound Data61–66 °C (Sharp transition)
Comparator Or BaselineStearic Acid / Stearyl Alcohol Eutectic Mixture: ~51°C (Broad transition)
Quantified DifferenceStearyl Stearate offers a >10°C higher and more defined melting point compared to the onset of melting for precursor mixtures.
ConditionsAnalysis via Differential Scanning Calorimetry (DSC) on high-purity materials.

A sharp, high melting point is critical for ensuring product stability and preventing phase separation or texture collapse in formulations exposed to variable storage or shipping temperatures.

Evidence 2: Moderate Gel Rigidity Allows for Tunable Textures Not Achievable with Shorter-Chain Esters

In oleogel systems, the structuring capacity of wax esters is highly dependent on chain length. Comparative rheological analysis shows that Stearyl Stearate (C36 total carbons) forms gels with a significantly lower rigidity (Gmax) than shorter-chain wax esters like Cetyl Palmitate (C32) or Myristyl Myristate (C28) at the same concentration [1]. For example, an oleogel made with Myristyl Myristate (10% m/m) exhibited a Gmax of ~100,000 Pa, whereas the Stearyl Stearate oleogel had a Gmax of only ~10,000 Pa, indicating a much softer, more pliable structure [1].

Evidence DimensionGel Rigidity (Gmax, Pa) in MCT Oil
Target Compound Data~10,000 Pa (for Stearyl Stearate, C36)
Comparator Or BaselineMyristyl Myristate (C28): ~100,000 Pa
Quantified DifferenceStearyl Stearate produces a gel network approximately 10x less rigid than a shorter-chain (C28) wax ester.
Conditions10% (m/m) wax ester in medium-chain triglycerides (MCT) oil, characterized by oscillatory rheology.

This demonstrates that Stearyl Stearate is not a simple commodity wax; it is a specialty texturizer for creating softer, less rigid structures, a property that cannot be replicated by substituting with more common, shorter-chain wax esters.

Evidence 3: Specified as a Key Structuring Agent in Complex, High-Performance Formulations

Stearyl Stearate is explicitly specified in patent literature for its role in creating stable, functional structures that commodity waxes cannot easily replicate. For example, in mascara formulations, it is used as a key component of the anionic surfactant system, in combination with specific waxes like paraffin and carnauba, to achieve the desired thickening and application properties [1]. Its defined ester structure provides a different type of crystalline network compared to the broader hydrocarbon distribution in paraffin wax, contributing to both stability and specific tactile properties [2]. This use in patented, high-performance systems demonstrates its non-substitutable role for achieving specific product attributes.

Evidence DimensionRole in Patented Formulations
Target Compound DataUsed as a specific co-emulsifier and structuring agent in an anionic surfactant system for mascara.
Comparator Or BaselineUsed alongside, not interchangeably with, bulk hydrocarbon waxes (e.g., paraffin wax) and natural waxes (e.g., carnauba wax).
Quantified DifferenceSpecified as a required component at 0.5-2% by weight to achieve claimed performance.
ConditionsOil-in-water anionic emulsion for mascara as described in patent WO2015143179A1.

Procuring Stearyl Stearate is necessary when formulating to replicate or build upon established, high-performance benchmarks where its specific properties are integral to the system's stability and function.

Formulating High-End Creams and Lotions with Guaranteed Thermal Stability

For premium skincare products that must withstand temperature fluctuations during shipping and storage, the sharp and high melting point of Stearyl Stearate provides superior structural stability compared to using blends of stearic acid and stearyl alcohol, which can lead to product softening or separation at lower temperatures [1].

Developing Anhydrous Balms and Sticks with Soft, Pliable Textures

When the goal is a solid-stick or balm formulation with a soft, creamy payoff rather than a hard, brittle structure, Stearyl Stearate is a strategic choice. Its inherently lower gel rigidity compared to shorter-chain esters like cetyl palmitate allows formulators to build structure without excessive hardness, improving the user's sensory experience [2].

Creating Stable, Viscous Emulsions for Color Cosmetics

In complex systems like mascaras or foundations, where stability and specific rheology are critical, Stearyl Stearate serves as a proven structuring and stabilizing agent. Its documented use in patented formulations confirms its efficacy in building viscosity and preventing phase separation in combination with other waxes and emulsifiers [3].

Physical Description

Pellets or Large Crystals; Other Solid

XLogP3

17.4

Hydrogen Bond Acceptor Count

2

Exact Mass

536.55323154 Da

Monoisotopic Mass

536.55323154 Da

Heavy Atom Count

38

UNII

5WX2EGD0DK

Other CAS

2778-96-3

Wikipedia

Stearyl stearate

Use Classification

Cosmetics -> Emollient; Skin conditioning; Viscosity controlling

General Manufacturing Information

Plastics Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Miscellaneous Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Octadecanoic acid, octadecyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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